molecular formula C15H16N2O2 B7769881 3-Hydroxy-3,3-diphenylpropanehydrazide CAS No. 88368-75-6

3-Hydroxy-3,3-diphenylpropanehydrazide

Cat. No.: B7769881
CAS No.: 88368-75-6
M. Wt: 256.30 g/mol
InChI Key: SXTUVELWCHPJMA-UHFFFAOYSA-N
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Description

3-Hydroxy-3,3-diphenylpropanehydrazide: is an organic compound with the molecular formula C15H16N2O2 It is characterized by the presence of a hydrazide group attached to a 3-hydroxy-3,3-diphenylpropane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-3,3-diphenylpropanehydrazide typically involves the reaction of 3-hydroxy-3,3-diphenylpropanoic acid with hydrazine hydrate. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:

3-Hydroxy-3,3-diphenylpropanoic acid+Hydrazine hydrateThis compound+Water\text{3-Hydroxy-3,3-diphenylpropanoic acid} + \text{Hydrazine hydrate} \rightarrow \text{this compound} + \text{Water} 3-Hydroxy-3,3-diphenylpropanoic acid+Hydrazine hydrate→this compound+Water

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, solvent choice, and reaction time.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-Hydroxy-3,3-diphenylpropanehydrazide can undergo oxidation reactions, typically forming corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydrazide group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of substituted hydrazides.

Scientific Research Applications

Chemistry: 3-Hydroxy-3,3-diphenylpropanehydrazide is used as an intermediate in the synthesis of various organic compounds. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential pharmacological properties. It may serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.

Industry: The compound is used in the production of specialty chemicals and materials. It may also find applications in the development of new polymers and advanced materials.

Mechanism of Action

The mechanism of action of 3-Hydroxy-3,3-diphenylpropanehydrazide depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The hydrazide group can form hydrogen bonds and other interactions with biological targets, influencing their activity.

Comparison with Similar Compounds

  • 3-Phenylpropanohydrazide
  • 3-Hydroxy-N’-phenylpropanohydrazide
  • N,N-Diethyl-3-hydroxy-3,3-diphenylpropanamide
  • 3-Hydroxy-3,3-diphenylpropanoic acid

Comparison: 3-Hydroxy-3,3-diphenylpropanehydrazide is unique due to the presence of both a hydroxyl group and a hydrazide group on the same molecule. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs. For example, 3-Phenylpropanohydrazide lacks the hydroxyl group, limiting its reactivity in certain contexts.

Properties

IUPAC Name

3-hydroxy-3,3-diphenylpropanehydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2/c16-17-14(18)11-15(19,12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,19H,11,16H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXTUVELWCHPJMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CC(=O)NN)(C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40325269
Record name 3-hydroxy-3,3-diphenylpropanehydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40325269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88368-75-6
Record name NSC409513
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409513
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-hydroxy-3,3-diphenylpropanehydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40325269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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